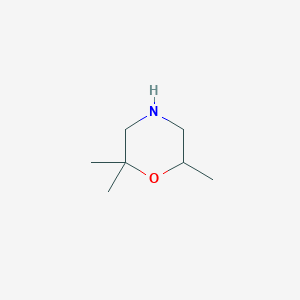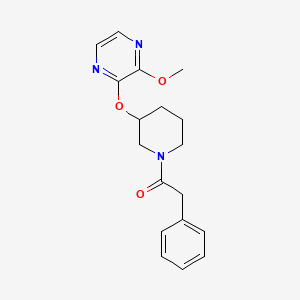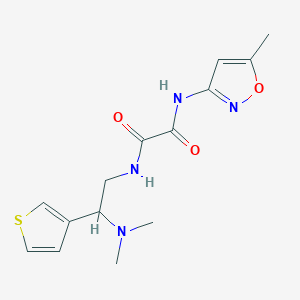![molecular formula C15H13N5O3 B2955599 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1797680-50-2](/img/structure/B2955599.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide: is a complex organic compound that features multiple heterocyclic structures
Mécanisme D'action
Target of Action
The compound, also known as “5-(furan-2-yl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-3-carboxamide”, primarily targets the mTOR (mammalian target of rapamycin) pathway . mTOR is a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
Mode of Action
The compound acts as an ATP-competitive mTOR inhibitor . It binds to the ATP-binding cleft of mTOR, which inhibits the phosphorylation of key proteins involved in the mTOR signaling pathway . This results in the suppression of the pathway and leads to the inhibition of cell growth and proliferation .
Biochemical Pathways
The compound affects the mTOR signaling pathway, which has downstream effects on several processes including protein synthesis, cell cycle progression, and autophagy . Specifically, it suppresses the phosphorylation of AKT and S6 at the cellular level , which are key proteins in the mTOR pathway.
Pharmacokinetics
The compound’s solubility and metabolic stability are crucial factors that can impact its bioavailability and efficacy .
Result of Action
The compound exhibits significant anti-proliferative activity, especially against non-small cell lung cancer A549 and H460 . It induces G1-phase cell cycle arrest and suppresses the phosphorylation of AKT and S6 at the cellular level . Moreover, an obvious anticancer effect of the compound in vivo was observed in established nude mice A549 xenograft model .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.
Imidazo[1,2-b]pyrazole Synthesis: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Furan-2-ylisoxazole Synthesis: This involves the formation of the isoxazole ring, often through a 1,3-dipolar cycloaddition reaction.
Coupling Reaction: The final step involves coupling the imidazo[1,2-b]pyrazole and furan-2-ylisoxazole moieties through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyrazole ring, potentially converting it to a dihydro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroimidazo[1,2-b]pyrazole derivatives.
Substitution: Various substituted isoxazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
- N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(pyridin-2-yl)isoxazole-3-carboxamide
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles compared to its analogs.
Propriétés
IUPAC Name |
5-(furan-2-yl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-15(11-10-13(23-18-11)12-2-1-9-22-12)16-5-6-19-7-8-20-14(19)3-4-17-20/h1-4,7-10H,5-6H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCHTXULIGWQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCN3C=CN4C3=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE](/img/structure/B2955516.png)
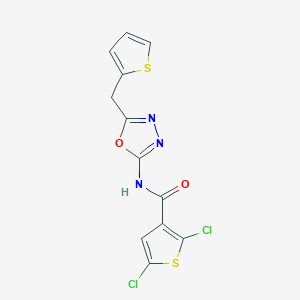
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2955518.png)
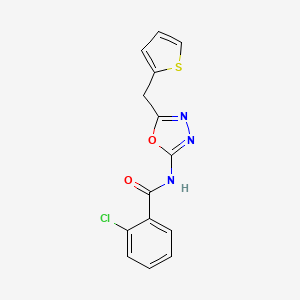
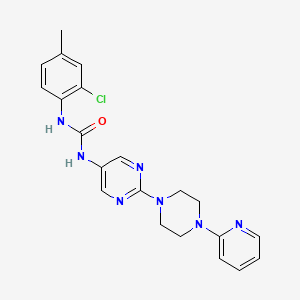
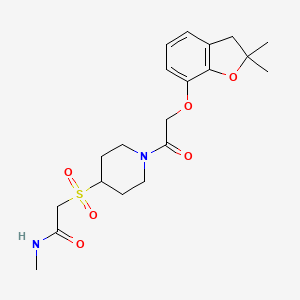
![2-[(E)-2-Nitroethenyl]benzo[b]thiophene](/img/structure/B2955522.png)
![6-chloro-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2955524.png)
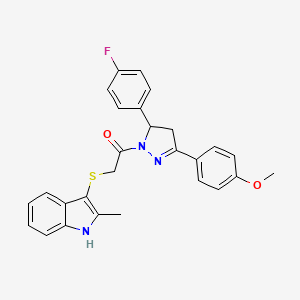
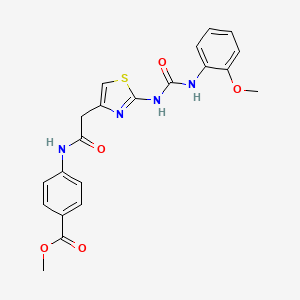
![3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2955528.png)
